molecular formula C12H9F2NO4 B13679732 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13679732
M. Wt: 269.20 g/mol
InChI Key: TVXZNBKWOQEBSM-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is a chemical compound with the molecular formula C12H9F2NO4 and a molecular weight of 269.2 g/mol . This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methylisoxazole carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves several steps, typically starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and carboxylation, to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved include inhibition of certain enzymes and modulation of receptor activities, which contribute to its biological effects .

Properties

Molecular Formula

C12H9F2NO4

Molecular Weight

269.20 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H9F2NO4/c1-6-9(11(16)17)10(15-19-6)7-4-2-3-5-8(7)18-12(13)14/h2-5,12H,1H3,(H,16,17)

InChI Key

TVXZNBKWOQEBSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2OC(F)F)C(=O)O

Origin of Product

United States

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